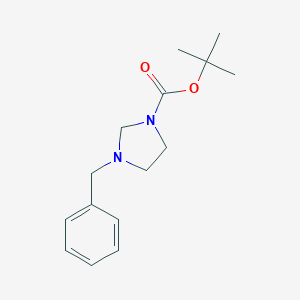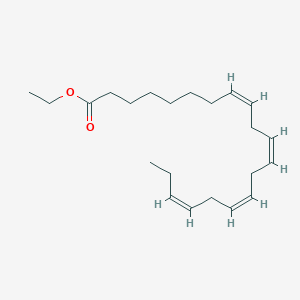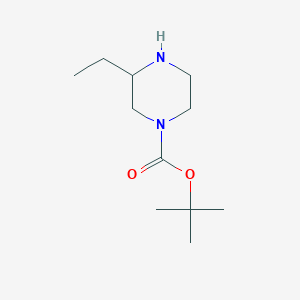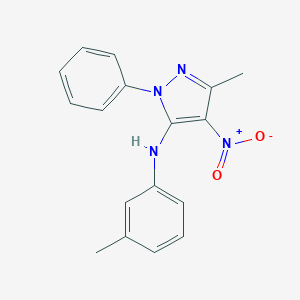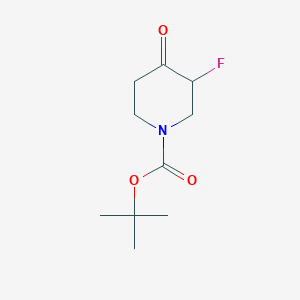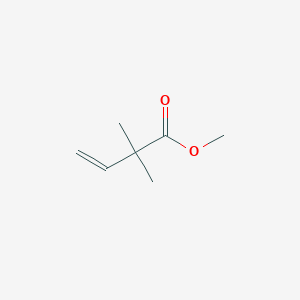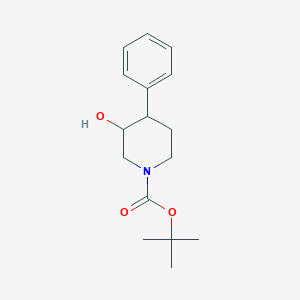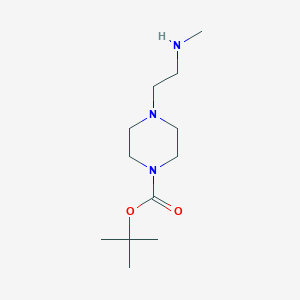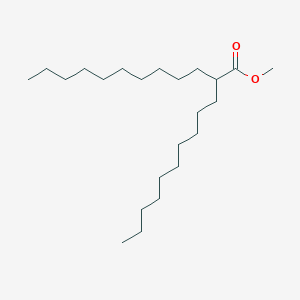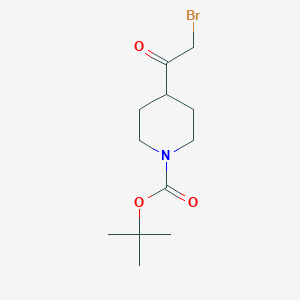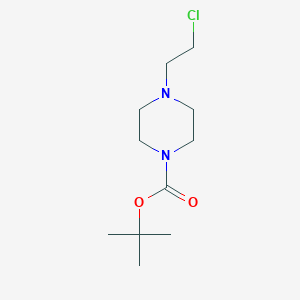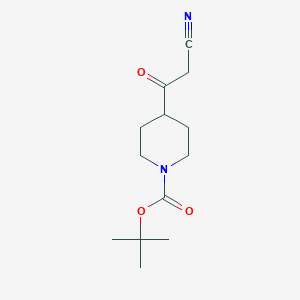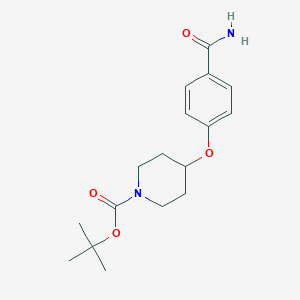
4-(4-carbamoylphénoxy)pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a solid compound that is typically stored in an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a pharmacological tool to study disease mechanisms.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in detail.
Analyse Biochimique
Biochemical Properties
Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their catalytic activity. This interaction can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function .
Cellular Effects
Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .
Metabolic Pathways
Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments, leading to variations in its effects on cellular processes .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
The synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-(4-carbamoylphenoxy)piperidine with tert-butyl chloroformate under specific reaction conditions . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and reduce costs.
Analyse Des Réactions Chimiques
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
N-Boc-4-piperidineacetaldehyde: This compound is employed as a building block in the synthesis of various pharmaceuticals and organic molecules.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Used as an intermediate in the synthesis of more complex chemical entities.
The uniqueness of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of research applications.
Propriétés
IUPAC Name |
tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPMWIIELZLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630192 | |
| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609781-33-1 | |
| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

